![molecular formula C12H16N2O3 B2457911 Methyl 3-amino-4-morpholin-4-ylbenzoate CAS No. 26586-18-5](/img/structure/B2457911.png)
Methyl 3-amino-4-morpholin-4-ylbenzoate
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Overview
Description
“Methyl 3-amino-4-morpholin-4-ylbenzoate” is a chemical compound with the molecular formula C12H16N2O3 . It has an average mass of 236.267 Da and a monoisotopic mass of 236.116089 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a morpholinyl group and a benzoate group . The morpholinyl group consists of a six-membered ring containing four carbon atoms and one nitrogen atom . The benzoate group is a derivative of benzoic acid, characterized by a carboxyl group attached to a benzene ring .Scientific Research Applications
Methyl 3-amino-4-morpholin-4-ylbenzoate has been studied for its potential applications in various scientific research fields. It has been used as a model compound for the study of molecular recognition and binding, as well as for the study of protein-ligand interactions. It has also been used in the study of enzyme kinetics and as a substrate for enzymes. Additionally, this compound has been used in the study of drug design, as it can be used to modify the structure of drugs to increase their potency and efficacy.
Mechanism of Action
Mode of Action
It’s known that compounds with similar structures, such as indole derivatives, can interact with multiple receptors, leading to various biological effects .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Advantages and Limitations for Lab Experiments
Methyl 3-amino-4-morpholin-4-ylbenzoate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is highly soluble in a variety of solvents. Additionally, it is relatively stable under a variety of conditions, making it suitable for use in long-term experiments. However, this compound is also limited in its use in laboratory experiments, as it is not very selective in its binding to enzymes and other proteins, and it is not very specific in its effects on biochemical and physiological processes.
Future Directions
Methyl 3-amino-4-morpholin-4-ylbenzoate has the potential to be used in a variety of future research applications. For example, it could be used in the study of drug design, as it could be used to modify the structure of drugs to increase their potency and efficacy. Additionally, it could be used in the study of protein-ligand interactions, as well as in the study of enzyme kinetics. Additionally, it could be used to study the structure and function of proteins, as well as the structure and function of cells. Finally, it could be used to study the effects of environmental factors on biochemical and physiological processes.
Synthesis Methods
Methyl 3-amino-4-morpholin-4-ylbenzoate can be synthesized by a variety of methods. The most common method of synthesis is the condensation of benzoic acid with 4-morpholin-4-yl-3-aminopropanol (MMP) in the presence of an acid catalyst. This reaction results in the formation of this compound and water as the by-products. Other methods of synthesis include the use of a Grignard reagent, the use of a Wittig reaction, and the use of a Claisen condensation.
Safety and Hazards
properties
IUPAC Name |
methyl 3-amino-4-morpholin-4-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-12(15)9-2-3-11(10(13)8-9)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPBGXKGFCGWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCOCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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